molecular formula C20H10N4Na2O16S2 B11930414 disodium;8-hydroxy-5,7-dinitronaphthalene-2-sulfonate

disodium;8-hydroxy-5,7-dinitronaphthalene-2-sulfonate

Cat. No.: B11930414
M. Wt: 672.4 g/mol
InChI Key: GPNAQQZJXYNCIO-UHFFFAOYSA-L
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Description

Disodium;8-hydroxy-5,7-dinitronaphthalene-2-sulfonate, also known as flavianic acid, is a naphthalenesulfonic acid derivative. This compound is characterized by the presence of nitro groups at positions 5 and 7, a hydroxy group at position 8, and a sulfonic acid group at position 2 on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;8-hydroxy-5,7-dinitronaphthalene-2-sulfonate typically involves the nitration of naphthalene derivatives. One common method includes the nitration of 1-naphthol-4,7-disulfonic acid or 1-naphthol-2,7-disulfonic acid using nitric acid . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through crystallization or other separation techniques to obtain the disodium salt form .

Chemical Reactions Analysis

Types of Reactions

Disodium;8-hydroxy-5,7-dinitronaphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium;8-hydroxy-5,7-dinitronaphthalene-2-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium;8-hydroxy-5,7-dinitronaphthalene-2-sulfonate involves its interaction with biological molecules. The compound’s sulfonic acid group allows it to bind to proteins and other cellular components, while the nitro and hydroxy groups contribute to its staining properties. The molecular targets include cellular structures such as nuclei and cytoplasm, where the compound binds and provides contrast for microscopic examination .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitro-1-naphthol-7-sulfonic acid
  • Naphthol Yellow S
  • Flavianic acid

Uniqueness

Disodium;8-hydroxy-5,7-dinitronaphthalene-2-sulfonate stands out due to its specific combination of functional groups, which confer unique staining properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and effectiveness as a biological stain .

Properties

IUPAC Name

disodium;8-hydroxy-5,7-dinitronaphthalene-2-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H6N2O8S.2Na/c2*13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;;/h2*1-4,13H,(H,18,19,20);;/q;;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNAQQZJXYNCIO-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10N4Na2O16S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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